1-Methyl-N-propylazetidin-3-amine

Catalog No.
S13841303
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-N-propylazetidin-3-amine

Product Name

1-Methyl-N-propylazetidin-3-amine

IUPAC Name

1-methyl-N-propylazetidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-3-4-8-7-5-9(2)6-7/h7-8H,3-6H2,1-2H3

InChI Key

BPAPOCLSDDYCLN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CN(C1)C

1-Methyl-N-propylazetidin-3-amine is a chemical compound characterized by its unique azetidine structure, which is a saturated four-membered ring containing nitrogen. Its molecular formula is C6H14N2C_6H_{14}N_2, and it has a molecular weight of approximately 114.19 g/mol. The compound features a methyl group at the first position and a propyl group at the nitrogen atom in the azetidine ring, contributing to its distinct properties and reactivity.

Typical of amines and azetidines. These include:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for further alkylation with alkyl halides or other electrophiles.
  • Acylation Reactions: The amine can react with carboxylic acids or acid chlorides to form amides.
  • N-Demethylation: This transformation involves the removal of the methyl group from the nitrogen atom, which can be achieved through methods such as the von Braun reaction or Polonovski reaction, commonly applied in organic synthesis .

Synthesis of 1-Methyl-N-propylazetidin-3-amine can be accomplished through several methods:

  • Ring Closure Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, azetidine rings can be formed via cyclization reactions.
  • Multicomponent Reactions: Utilizing methods like the Biginelli or Passerini reactions may allow for the formation of azetidine structures in one pot by combining aldehydes, isonitriles, and amines .
  • Reduction Reactions: Reduction of suitable precursors containing carbonyl groups can yield the desired amine.

1-Methyl-N-propylazetidin-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for drug development.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex molecules.
  • Research: Its unique properties make it a candidate for studies in organic chemistry and medicinal chemistry.

Interaction studies involving 1-Methyl-N-propylazetidin-3-amine could focus on its binding affinity to various receptors or enzymes, particularly those related to neurological functions. Investigating its interactions with neurotransmitter systems may provide insights into its potential therapeutic effects.

Several compounds share structural similarities with 1-Methyl-N-propylazetidin-3-amine, highlighting its uniqueness:

Compound NameCAS NumberSimilarityNotable Features
N,N-Dimethylazetidin-3-amine hydrochloride935670-07-81.00Contains two methyl groups on nitrogen.
N-Ethyl-1-methylazetidin-3-amine1434128-51-40.89Ethyl group instead of propyl.
1-Methylazetidin-3-amine dihydrochloride1139634-75-50.94Dihydrochloride salt form.
N,N-Diethylazetidin-3-amine dihydrochloride149088-16-40.95Contains ethyl groups on both nitrogens.
N,1-Dimethylazetidin-3-amines dihydrochloride864247-47-20.89One methyl group on nitrogen and another on carbon.

These comparisons illustrate that while there are several related compounds, the specific combination of methyl and propyl groups in 1-Methyl-N-propylazetidin-3-amine contributes to its unique properties and potential applications in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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